

# 3-aminophenol as a key intermediate in pharmaceutical manufacturing

Author: BenchChem Technical Support Team. Date: December 2025



# 3-Aminophenol: A Key Intermediate in Pharmaceutical Manufacturing

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

**3-Aminophenol** (m-aminophenol) is a versatile aromatic organic compound with the chemical formula C<sub>6</sub>H<sub>7</sub>NO.[1] Its bifunctional nature, containing both a reactive amino group and a hydroxyl group, makes it a critical starting material and intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[2] This document provides detailed application notes and experimental protocols for the use of **3-aminophenol** in the manufacturing of key pharmaceuticals, focusing on its role in the synthesis of drugs for tuberculosis and analgesics.

## **Physicochemical Properties of 3-Aminophenol**

A thorough understanding of the physical and chemical properties of **3-aminophenol** is essential for its effective use in pharmaceutical synthesis.



Property	Value	Reference
CAS Number	591-27-5	[2]
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO	[1]
Molar Mass	109.13 g/mol	[1]
Appearance	White orthorhombic crystals	[1]
Melting Point	120 to 124 °C	[1]
Boiling Point	164 °C at 11 mmHg	[1]
Acidity (pKa)	4.37 (amino), 9.82 (phenol)	[1]

## **Applications in Pharmaceutical Manufacturing**

**3-Aminophenol** is a crucial precursor in the synthesis of several important pharmaceutical compounds. Its applications span various therapeutic areas, including infectious diseases and pain management.

## Anti-tuberculosis Agents: The Synthesis of p-Aminosalicylic Acid (PAS)

One of the most significant applications of **3-aminophenol** is in the production of p-aminosalicylic acid (PAS), a second-line bacteriostatic agent used in the treatment of multidrug-resistant tuberculosis.[2] The primary synthesis method is the Kolbe-Schmitt reaction, which involves the carboxylation of **3-aminophenol**.[3]

Experimental Protocol: Synthesis of p-Aminosalicylic Acid (4-Amino-2-hydroxybenzoic acid) via Kolbe-Schmitt Reaction

This protocol is based on the carboxylation of m-aminophenol under pressure.

#### Materials:

- m-Aminophenol
- Potassium carbonate (anhydrous, finely divided)

## Methodological & Application





- Carbon dioxide (gas)
- Water
- · Concentrated hydrochloric acid
- Activated carbon

#### Equipment:

- High-pressure reactor (autoclave) or a ball mill suitable for heating and pressurizing
- Heating and stirring apparatus
- Filtration apparatus
- pH meter

#### Procedure:

- Reaction Setup: A dry, finely divided mixture of m-aminophenol and anhydrous potassium carbonate is charged into a high-pressure reactor.[4]
- Carboxylation: The reactor is sealed and filled with carbon dioxide gas to a pressure of approximately 25 pounds. The mixture is then heated to a temperature between 150°C and 190°C while being continuously agitated or milled. The reaction is typically continued for several hours. Water formed during the reaction is continuously removed by venting the carbon dioxide.[4]
- Work-up: After the reaction is complete, the powdered product is dissolved in water. The solution is then treated with activated carbon to remove impurities and clarified by filtration.
   [4]
- Precipitation: The filtrate is acidified with concentrated hydrochloric acid to a pH of 2.5-3.5.
  This causes the 4-aminosalicylic acid to precipitate out of the solution.[4]
- Isolation and Drying: The precipitated product is collected by filtration, washed with ice water, and then dried at a temperature of 45°C to yield 4-aminosalicylic acid.[4]



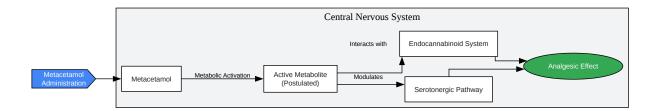
#### Quantitative Data for p-Aminosalicylic Acid Synthesis:

Parameter	Value	Reference
Yield	Approximately 90%	[4]
Reaction Temperature	150-190°C	[4]
Reaction Time	8 hours	[4]
Pressure	~25 psi	[4]

Signaling Pathway: Mechanism of Action of p-Aminosalicylic Acid

p-Aminosalicylic acid functions as a pro-drug, primarily targeting the folate synthesis pathway in Mycobacterium tuberculosis. It acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme for folic acid synthesis. This inhibition disrupts the production of nucleotides, which are vital for DNA and RNA synthesis, thereby arresting bacterial growth.







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- To cite this document: BenchChem. [3-aminophenol as a key intermediate in pharmaceutical manufacturing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664112#3-aminophenol-as-a-key-intermediate-in-pharmaceutical-manufacturing]

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